O-Desmethyl Diltiazem Hydrochloride
Description
O-Desmethyl Diltiazem Hydrochloride is a pharmacologically relevant metabolite and impurity of Diltiazem Hydrochloride, a calcium channel blocker used to treat hypertension and angina. Structurally, it arises from the demethylation of the methoxy group (-OCH₃) on the 4-methoxyphenyl moiety of Diltiazem Hydrochloride, resulting in a hydroxyl group (-OH) at this position . This modification alters its physicochemical properties and metabolic stability compared to the parent compound. With a CAS number of 142926-07-6 , it is often monitored in pharmaceutical quality control due to its role as a degradation product or metabolite during drug metabolism studies. Analytical methods, such as high-performance liquid chromatography (HPLC), are critical for its identification and quantification in formulations .
Properties
Molecular Formula |
C₂₁H₂₅ClN₂O₄S |
|---|---|
Molecular Weight |
436.95 |
Synonyms |
(2S,3S)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one Hydrochloride; (2S-cis)-3-(Acetyloxy)-5-[2-(dimethylamino)_x000B_ethyl]-2,3-dihydro-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one Hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The table below compares key structural and molecular properties of O-Desmethyl Diltiazem Hydrochloride with Diltiazem Hydrochloride and related metabolites/impurities:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Diltiazem Hydrochloride | 33286-22-5 | C₂₂H₂₇ClN₂O₄S | 451.0 | Parent compound with methoxy (-OCH₃) and acetyl groups |
| Desacetyl Diltiazem Hydrochloride | 42399-40-6 | C₂₀H₂₅ClN₂O₃S | 408.9 | Lacks acetyl group at position 3 |
| N-desmethyl Diltiazem Hydrochloride | 130606-60-9 | C₂₁H₂₅ClN₂O₄S | 436.9 | Demethylation at dimethylamino group |
| This compound | 142926-07-6 | C₂₁H₂₅ClN₂O₄S* | 423.0 | Demethylation of methoxy to hydroxyl (-OH) |
| Deacetyl-O-demethyl Diltiazem Hydrochloride | 96252-32-3 | C₁₉H₂₃ClN₂O₃S | 394.9 | Combines deacetylation and O-demethylation |
*Inferred based on structural demethylation of the parent compound .
Pharmacokinetic and Stability Profiles
- Diltiazem Hydrochloride: The parent drug exhibits extended-release kinetics, with nonlinear dose proportionality observed in systemic exposure . It is metabolized primarily via hepatic pathways, forming metabolites like desacetyl and N-desmethyl derivatives .
- Desacetyl Diltiazem Hydrochloride : A major metabolite, it degrades faster under stress conditions (e.g., heat, pH) compared to the parent compound, as shown in HPLC stability studies .
- This compound: Limited pharmacokinetic data exist, but its formation indicates oxidative demethylation during metabolism. As an impurity, it is monitored in formulations to ensure compliance with regulatory thresholds .
- Deacetyl-O-demethyl Diltiazem Hydrochloride : This dual-modified derivative has reduced molecular weight (394.9 g/mol) and altered polarity, impacting its solubility and detection .
Analytical Methods for Detection
- HPLC : A validated method for simultaneous quantification of Diltiazem Hydrochloride and desacetyl metabolite uses a mobile phase of acetate buffer and acetonitrile (650:350 v/v), with detection limits of 0.0408 μg/mL for the parent compound and 0.0633 μg/mL for desacetyl metabolite .
- Dissolution Testing : For immediate-release capsules, dissolution in phosphate buffer (pH 6.8) at 50 rpm paddle speed is standardized. HPLC is more reliable than spectrophotometry for assessing drug release profiles .
Pharmacological Implications
- Metabolites : Desacetyl and O-desmethyl derivatives are pharmacologically less active but critical for safety profiling. Their accelerated degradation under stress underscores the need for robust formulation stability testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
